4-Bromo-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 4th position and an aldehyde group at the 3rd position of the biphenyl ring
Scientific Research Applications
4-Bromo-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is cytochrome P-450-dependent monooxygenases in rat hepatic microsomes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins, in the liver.
Mode of Action
The compound interacts with its target enzymes in a way that it undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene . This suggests that the compound may act as a substrate for these enzymes, undergoing a transformation as part of its interaction.
Result of Action
Its reduction to biphenyl suggests a potential change in its chemical structure and properties, which could influence its interactions with other molecules and cells .
Biochemical Analysis
Biochemical Properties
4-Bromo-[1,1’-biphenyl]-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P-450-dependent monooxygenases, which are enzymes involved in the metabolism of various substances in the liver . The interaction between 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde and these enzymes leads to its reduction to biphenyl, highlighting its role in metabolic processes.
Cellular Effects
The effects of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with cytochrome P-450 enzymes can lead to changes in the expression of genes involved in detoxification processes . Additionally, 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde involves its binding interactions with biomolecules. This compound binds to cytochrome P-450 enzymes, leading to the inhibition or activation of these enzymes . The binding of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde to these enzymes can result in changes in gene expression, particularly those genes involved in metabolic and detoxification pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can have lasting effects on cellular function, particularly in in vitro studies where it has been observed to influence enzyme activity and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can exhibit toxic effects, including liver damage and disruption of metabolic processes . These threshold effects highlight the importance of dosage considerations in experimental settings.
Metabolic Pathways
4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is involved in several metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes. These enzymes facilitate the reduction of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde to biphenyl, a process that involves various cofactors and intermediate metabolites . This interaction can affect metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution mechanisms are crucial for understanding the compound’s effects at the cellular level.
Subcellular Localization
The subcellular localization of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is essential for its activity and function, as it determines the specific interactions and processes it can influence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde typically involves the bromination of biphenyl followed by formylation. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobiphenyl is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).
Industrial Production Methods
Industrial production methods for 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a hydroxyl group using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: 4-Bromo-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Bromo-[1,1’-biphenyl]-3-methanol.
Substitution: 4-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde.
Comparison with Similar Compounds
4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds such as:
4-Bromo-[1,1’-biphenyl]-2-carbaldehyde: Similar structure but with the aldehyde group at the 2nd position.
4-Chloro-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-[1,1’-biphenyl]-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different functional groups and positions of substitution.
Properties
IUPAC Name |
2-bromo-5-phenylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRVBHOXVVOPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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